molecular formula C72H48 B1661916 [12]Cycloparaphenylene CAS No. 1092522-75-2

[12]Cycloparaphenylene

Cat. No. B1661916
M. Wt: 913.1
InChI Key: AAFTYBVDGIFJMP-UHFFFAOYSA-N
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Description

“12Cycloparaphenylene” is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . It can be considered as the smallest possible armchair carbon nanotube, and is a type of carbon nanohoop . The molecule is strained, and the strain increases as the number of units decreases .


Synthesis Analysis

The synthesis of “12Cycloparaphenylene” has been a challenging task due to the ring strain incurred from forcing benzene rings out of planarity . The first synthesis of “12Cycloparaphenylene” was reported in 2008 . The synthesis involved a sequence of stepwise macrocyclization using Pd and Ni catalysts followed by aromatization of L-shaped cyclohexane units .


Molecular Structure Analysis

The normal configuration of each phenylene element would be planar, with the bonds in the para position pointing opposite to each other in a straight line . Therefore, the “12Cycloparaphenylene” molecule is strained, and the strain increases as the number of units decreases .


Chemical Reactions Analysis

“12Cycloparaphenylene” molecules have unique properties resulting from their distorted and strained aromatic hoop structures . Depending on the reaction conditions for reductive aromatization, either a hexaphenylbenzene cyclohexamer or its C2-symmetric congener was obtained .


Physical And Chemical Properties Analysis

“12Cycloparaphenylene” is a new class of carbonaceous porous solids with the uniform structure of an all-benzene surface . It has unique adsorption properties due to its shape and highly nonpolar surface . As the size of the CPP decreases the HOMO-LUMO gap also decreases .

Scientific Research Applications

Unique Physical Properties

[12]Cycloparaphenylene and related cycloparaphenylenes (CPPs) are intriguing due to their unique structural, optical, and electronic properties. Often referred to as "carbon nanohoops," these cyclic fragments of carbon nanotubes consist of para-linked benzene rings. Their properties are most dynamic in smaller size regimes, where they exhibit significant size-dependent optical and electronic characteristics (Darzi & Jasti, 2015).

Structural and Electronic Properties

CPPs like [12]cycloparaphenylene have been studied for their solid-state structures and the formation of mono- and dianions. These studies provide insights into core transformations and structural variations across different sizes of cycloparaphenylenes (Spisak et al., 2018). The synthesis and characterization of various cycloparaphenylenes have revealed interesting properties related to their fully conjugated macrocycles, showcasing their potential as structural analogs to carbon nanotubes (Jasti et al., 2008).

Optoelectronic Properties

Studies on cycloparaphenylenes have demonstrated unique optoelectronic properties, challenging common notions in the class of conjugated organic materials. Their unusual optical properties arise from phenomena like self-trapping of excitons and violation of the Condon approximation, leading to efficient fluorescence in larger cycloparaphenylenes (Adamska et al., 2014).

Molecular Synthesis and Strain Energy

The synthesis of various CPPs, including [12]cycloparaphenylene, has been a focus of research, highlighting the challenges of creating these highly strained structures. These efforts are crucial in understanding the synthesis of structurally uniform carbon nanotubes and related nanostructures (Sisto et al., 2011).

Emerging Applications

Recent research has been exploring the potential applications of carbon nanohoops, leveraging their unique physical properties for various purposes. The structural tunability of nanohoops, owing to their stepwise organic synthesis, opens avenues for diverse applications in materials science and chemistry (Leonhardt & Jasti, 2019).

Safety And Hazards

The safety and hazards of “12Cycloparaphenylene” are not explicitly mentioned in the retrieved papers.

Future Directions

“12Cycloparaphenylene” molecules have attracted broad interests due to their unique properties resulting from the distorted and strained aromatic hoop structures . They are envisioned as precursors for a concise bottom-up synthesis of carbon nanobelts, i.e., ultrashort carbon nanotubes . This strategy can pave the way for new conceptual approaches of a solution-based bottom-up synthesis of carbon nanotubes .

properties

IUPAC Name

tridecacyclo[44.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29.230,33.234,37.238,41.242,45]doheptaconta-1(48),2(72),3,5(71),6(70),7,9(69),10(68),11,13(67),14(66),15,17(65),18(64),19,21(63),22(62),23,25(61),26,28,30,32,34,36,38,40,42,44,46,49,51,53,55,57,59-hexatriacontaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H48/c1-2-50-4-3-49(1)51-5-7-53(8-6-51)55-13-15-57(16-14-55)59-21-23-61(24-22-59)63-29-31-65(32-30-63)67-37-39-69(40-38-67)71-45-47-72(48-46-71)70-43-41-68(42-44-70)66-35-33-64(34-36-66)62-27-25-60(26-28-62)58-19-17-56(18-20-58)54-11-9-52(50)10-12-54/h1-48H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFTYBVDGIFJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693722
Record name [12]Cycloparaphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

913.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[12]Cycloparaphenylene

CAS RN

1092522-75-2
Record name [12]Cycloparaphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
276
Citations
H Takaba, H Omachi, Y Yamamoto… - Angewandte Chemie …, 2009 - Wiley Online Library
Tighten your belt:[12] Cycloparaphenylene, the sidewall segment of a carbon nanotube (see picture), has been synthesized in a selective manner through stepwise palladium-catalyzed …
Number of citations: 463 onlinelibrary.wiley.com
Y Segawa, S Miyamoto, H Omachi… - Angewandte Chemie …, 2011 - Wiley Online Library
Crystal clear: The title macrocycle was constructed by a nickel-mediated shotgun macrocyclization. The X-ray crystallographic structure of [12] CPP revealed a circular structure …
Number of citations: 239 onlinelibrary.wiley.com
ZL Qiu, C Tang, XR Wang, YY Ju… - Angewandte Chemie …, 2020 - Wiley Online Library
The radial conjugated π‐system of cycloparaphenylenes (CPPs) makes them intriguing fluorophores and unique supramolecular hosts. However, the bright photoluminescence (PL) of …
Number of citations: 42 onlinelibrary.wiley.com
J Zhang, C Zhao, H Meng, M Nie, Q Li, J Xiang… - Carbon, 2020 - Elsevier
The supramolecular complexes of metallofullerenes and carbon nanoring were constructed and their properties were studied. The size-selective encapsulation of metallofullerene Sc 3 …
Number of citations: 19 www.sciencedirect.com
TJ Sisto, X Tian, R Jasti - The Journal of Organic Chemistry, 2012 - ACS Publications
The first phenyl-substituted [n]cycloparaphenylene (1) has been synthesized. The preparation of this structure addresses several challenges toward a more elaborate phenyl-substituted …
Number of citations: 97 pubs.acs.org
C Zhao, H Meng, M Nie, X Wang, Z Cai… - The Journal of …, 2019 - ACS Publications
Metallofullerenes have a cage-shaped molecular structure and special properties derived from encapsulated metal atoms. Owing to the ball-like fullerene cage, it is still a challenge to …
Number of citations: 25 pubs.acs.org
H Li, YF Zhang, XB Zhang, A Farrukh… - The Journal of …, 2020 - pubs.aip.org
[n] Cycloparaphenylene ([n] CPP) molecules have attracted broad interests due to their unique properties resulting from the distorted and strained aromatic hoop structures. In this work, …
Number of citations: 11 pubs.aip.org
DA Hines, ER Darzi, R Jasti… - The Journal of Physical …, 2014 - ACS Publications
Cycloparaphenylene molecules, commonly known as “carbon nanohoops”, have the potential to serve as building blocks in constructing carbon nanotube architectures. The singlet and …
Number of citations: 54 pubs.acs.org
J Zhang, L Qiu, L Liu, Y Liu, P Cui, F Wang, Z Zhang - Nanomaterials, 2022 - mdpi.com
The photoelectrochemical properties of three metallofullerene-[12]cycloparaphenylene ([12]CPP) supramolecular complexes of Sc 3 N@C 78 ⊂[12]CPP, Sc 3 N@C 80 ⊂[12]CPP, and …
Number of citations: 3 www.mdpi.com
K Ypsilantis, T Tsolis, A Garoufis - Inorganic Chemistry Communications, 2021 - Elsevier
The synthesis and the characterization of (RuCp)-[12]CycloParaPhenylene complexes of the general formula [([12]CPP)(RuCp) n ](PF 6 ) n (n = 1–3, 4–6 and 9–12) was achieved by …
Number of citations: 3 www.sciencedirect.com

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